molecular formula C19H26O3 B15290254 Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3)

Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3)

Cat. No.: B15290254
M. Wt: 305.39 g/mol
InChI Key: BGDMKEYVPHGZHJ-SBASQKPGSA-N
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Description

Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 is a complex organic compound with a unique structure that combines elements of cyclohexadiene and androsta. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 involves multiple steps, starting with the preparation of the cyclohexa-2,5-dien-1-one moiety. This can be achieved through the reaction of appropriate precursors under controlled conditions. The androsta moiety is then introduced through a series of coupling reactions, often involving catalysts and specific reagents to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 has several scientific research applications:

Mechanism of Action

The mechanism of action of Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 involves its interaction with specific molecular targets within cells. This compound can act as an electron acceptor, interacting with free radicals and potentially inducing cell death in cancer cells. It may also inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 is unique due to its combination of cyclohexadiene and androsta moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26O3

Molecular Weight

305.39 g/mol

IUPAC Name

(3aS,5aS,6R,9aS,9bS)-3a,6-dimethyl-6-[(E)-3-oxo(2,3,4-13C3)but-1-enyl]-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-3,7-dione

InChI

InChI=1S/C19H26O3/c1-12(20)8-10-18(2)15-9-11-19(3)14(5-7-17(19)22)13(15)4-6-16(18)21/h8,10,13-15H,4-7,9,11H2,1-3H3/b10-8+/t13-,14-,15-,18+,19-/m0/s1/i1+1,8+1,12+1

InChI Key

BGDMKEYVPHGZHJ-SBASQKPGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)/C=[13CH]/[13C](=O)[13CH3]

Canonical SMILES

CC(=O)C=CC1(C2CCC3(C(C2CCC1=O)CCC3=O)C)C

Origin of Product

United States

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